1,8-Naphthyridine-4-ylmethanol
CAS No.:
Cat. No.: VC16698011
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 1,8-naphthyridin-4-ylmethanol |
| Standard InChI | InChI=1S/C9H8N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-5,12H,6H2 |
| Standard InChI Key | YLWULDHCZNUIOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2N=C1)CO |
Introduction
Chemical Identity and Structural Features
1,8-Naphthyridine-4-ylmethanol consists of a fused bicyclic system with nitrogen atoms at the 1- and 8-positions and a hydroxymethyl group at the 4-position. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₈N₂O |
| Molecular weight | 160.17 g/mol |
| IUPAC name | 1,8-naphthyridin-4-ylmethanol |
| Canonical SMILES | C1=CC2=C(C=CN=C2N=C1)CO |
| InChIKey | YLWULDHCZNUIOC-UHFFFAOYSA-N |
The compound’s planar aromatic core enables π-π stacking interactions, while the hydroxymethyl group introduces hydrogen-bonding capacity, influencing solubility and molecular recognition.
Physicochemical Properties
The hydroxymethyl substituent significantly alters the compound’s properties compared to unsubstituted 1,8-naphthyridine:
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Solubility: Enhanced polarity due to the -OH group improves aqueous solubility, critical for biological applications.
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LogP: Estimated logP ≈ 0.9 (via computational models), suggesting moderate hydrophilicity.
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pKa: The pyridine-type nitrogens (pKa ~4.5) and hydroxyl group (pKa ~10) confer pH-dependent ionization.
Biological Activities and Mechanisms
While direct antimicrobial or pharmacological data for 1,8-naphthyridine-4-ylmethanol are lacking, its structural analogs exhibit mechanisms suggesting therapeutic potential:
Antibiotic Adjuvant Activity
1,8-Naphthyridine derivatives like 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) enhance fluoroquinolone efficacy against multidrug-resistant bacteria by synergistically inhibiting DNA gyrase and topoisomerase IV . The hydroxymethyl group in 1,8-naphthyridine-4-ylmethanol may similarly modulate enzyme binding, warranting investigation into its antibiotic-potentiating effects.
Enzymatic Inhibition
Molecular docking studies predict that 1,8-naphthyridines competitively bind to bacterial topoisomerase active sites, disrupting DNA replication. The hydroxyl moiety could form hydrogen bonds with key residues (e.g., Asp87 in E. coli gyrase), enhancing inhibitory potency .
Applications in Coordination Chemistry
The 1,8-naphthyridine core’s flanking nitrogen atoms enable chelation of metal ions. 1,8-Naphthyridine-4-ylmethanol’s hydroxyl group may further stabilize metal complexes, as seen in related ligands. Potential applications include:
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Catalysis: Ru or Pd complexes for cross-coupling reactions.
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Sensors: Luminescent Eu(III) or Tb(III) complexes for anion detection .
Future Research Directions
To unlock the compound’s full potential, prioritized studies should address:
Synthetic Optimization
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Developing regioselective methods for hydroxymethyl introduction.
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Scalable routes using green chemistry principles.
Biological Profiling
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In vitro assays: Antibacterial, antifungal, and cytotoxicity screens.
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Mechanistic studies: Topoisomerase inhibition assays and transcriptomic profiling.
Material Science Explorations
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Designing metal-organic frameworks (MOFs) for gas storage.
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Investigating photophysical properties for OLED applications.
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